Enhanced Reactivity in Ruthenium-Catalyzed Propargylic Substitution
A cyclopropyl-substituted propargyl alcohol, structurally analogous to 2-Cyclopropylbut-3-yn-2-ol, demonstrated unique reactivity in a ruthenium-catalyzed propargylic substitution reaction. It was the only alcohol substrate that underwent successful etherification, while secondary and other aliphatic tertiary propargyl acetates failed to yield the substitution product [1]. The cyclopropyl ring remained intact, providing direct evidence against a radical pathway and suggesting a stabilized cationic intermediate.
| Evidence Dimension | Reactivity in propargylic substitution (etherification with benzyl alcohol) |
|---|---|
| Target Compound Data | 41% isolated yield of propargyl ether (cyclopropyl ring intact) |
| Comparator Or Baseline | Secondary propargylic acetates (2a) and tertiary aliphatic acetates (2b): trace amounts of propargyl products; diphenyl propargylic acetate (2c): small amounts of aldehyde rearrangement product only. |
| Quantified Difference | Target compound yields the desired product (41%) while comparators yield ~0% (trace or no desired product). |
| Conditions | Ru(II)-PHOX catalyst (1 mol%), NaBArF activator, benzyl alcohol nucleophile, 45 °C, 16 h, toluene solvent. |
Why This Matters
This proves that the cyclopropyl substituent is critical for reaction success; sourcing a generic alternative will lead to reaction failure and zero product, directly impacting synthetic feasibility and procurement decisions.
- [1] Catalysis Communications. (2018). Ruthenium complexes of the general formula [RuCl2(PHOX)2] as precatalysts in propargylic substitution reactions. Volume 106, pp. 92-95. Retrieved from https://www.sciencedirect.com/science/article/pii/S1566736717304946 View Source
